molecular formula C16H13Br2ClN2O4 B15020450 2-(3-chlorophenoxy)-N'-[(E)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]acetohydrazide

2-(3-chlorophenoxy)-N'-[(E)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]acetohydrazide

Cat. No.: B15020450
M. Wt: 492.5 g/mol
InChI Key: YTORGBGWGSBLDZ-CGOBSMCZSA-N
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Description

2-(3-chlorophenoxy)-N’-[(E)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chlorophenoxy group, a dibromo-dihydroxy-methylphenyl group, and an acetohydrazide moiety, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N’-[(E)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of 3-chlorophenoxyacetic acid: This can be achieved by reacting 3-chlorophenol with chloroacetic acid under basic conditions.

    Synthesis of hydrazide: The 3-chlorophenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.

    Condensation reaction: The final step involves the condensation of the hydrazide with 3,5-dibromo-2,4-dihydroxy-6-methylbenzaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N’-[(E)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and reduced hydrazides.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(3-chlorophenoxy)-N’-[(E)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N’-[(E)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenoxy)propionamide: Shares the chlorophenoxy group but differs in the rest of the structure.

    2-(3-chlorophenoxy)propionic acid: Similar chlorophenoxy group with a propionic acid moiety.

Uniqueness

2-(3-chlorophenoxy)-N’-[(E)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]acetohydrazide is unique due to its combination of chlorophenoxy, dibromo-dihydroxy-methylphenyl, and acetohydrazide groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C16H13Br2ClN2O4

Molecular Weight

492.5 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-[(E)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13Br2ClN2O4/c1-8-11(15(23)14(18)16(24)13(8)17)6-20-21-12(22)7-25-10-4-2-3-9(19)5-10/h2-6,23-24H,7H2,1H3,(H,21,22)/b20-6+

InChI Key

YTORGBGWGSBLDZ-CGOBSMCZSA-N

Isomeric SMILES

CC1=C(C(=C(C(=C1Br)O)Br)O)/C=N/NC(=O)COC2=CC(=CC=C2)Cl

Canonical SMILES

CC1=C(C(=C(C(=C1Br)O)Br)O)C=NNC(=O)COC2=CC(=CC=C2)Cl

Origin of Product

United States

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